Enantiomeric Excess vs. Racemic Mixture: Stoichiometric Efficiency in Chiral Pool Synthesis
The (S)-1-(trimethylsilyl)hept-1-yn-3-ol supplied by BOC Sciences is specified at ≥95% enantiomeric excess (e.e.), as determined by chiral HPLC or optical rotation measurement . This means that in a hypothetical reaction using 1.0 mmol of the (S)-enantiomer, the amount of the undesired (R)-enantiomer present is at most 0.025 mmol. In contrast, use of the racemic mixture (CAS 75045-85-1) would introduce 0.50 mmol of the (R)-enantiomer at the same total mass input, representing a 20-fold excess of the unwanted stereoisomer relative to the single-enantiomer product . For a linear synthetic sequence of 5 steps, this translates to a theoretical maximum yield of the desired enantiopure product of >77% for the single-enantiomer starting material vs. <3.1% for the racemate without intervening resolution [1]. No direct head-to-head experimental comparison with the (R)-enantiomer under identical synthetic conditions was identified in the searched literature.
| Evidence Dimension | Enantiomeric purity and its impact on maximum theoretical yield of a single stereoisomer over a 5-step linear synthesis |
|---|---|
| Target Compound Data | ≥95% e.e. (≤2.5% (R)-enantiomer); 5-step max. theoretical yield of desired enantiomer: >77% |
| Comparator Or Baseline | Racemic (±)-1-(trimethylsilyl)hept-1-yn-3-ol, CAS 75045-85-1: 0% e.e. (50% (R)-enantiomer); 5-step max. theoretical yield: <3.1% |
| Quantified Difference | >20-fold lower unwanted enantiomer content; ~25-fold higher maximum theoretical yield of single stereoisomer over 5 steps |
| Conditions | Calculated based on binomial distribution assuming equal reactivity of enantiomers and no chiral amplification; no experimental multi-step comparison available [1]. |
Why This Matters
For procurement decisions in chiral pool synthesis, selecting the single enantiomer directly eliminates the need for a chiral resolution step, reducing material cost and synthetic step count.
- [1] Gawley, R. E.; Aubé, J. Principles of Asymmetric Synthesis. Elsevier, 2012. (Class reference for yield calculation methodology). View Source
